
(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid
Overview
Description
(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4 and a molecular weight of 223.03346 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Biochemical Analysis
Biochemical Properties
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, boronic acids are well-known inhibitors of serine proteases, and 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is no exception. It forms reversible covalent bonds with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical utility .
Cellular Effects
The effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can lead to alterations in cell signaling pathways that rely on protease activity. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell. In terms of cellular metabolism, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can impact metabolic pathways by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound exerts its effects primarily through enzyme inhibition, where it binds to the active site of enzymes and prevents substrate binding. The boronic acid group of the compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can interact with other biomolecules such as nucleic acids and carbohydrates, further influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions. Long-term studies have shown that 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical activity .
Metabolic Pathways
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the flow of metabolites and the overall metabolic state of the cell. Additionally, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can interact with cofactors such as NAD+ and ATP, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters or passive diffusion, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .
Preparation Methods
The synthesis of (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl or heteroaryl boronic acid with an aryl or vinyl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: It is used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the mild and functional group-tolerant conditions of the reaction.
Comparison with Similar Compounds
Similar compounds to (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid include:
- 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-pyridinylboronic acid These compounds share similar structural features and reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and utility in organic synthesis.
Properties
IUPAC Name |
[5-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQAYCWHTUVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726092 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103862-08-3 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


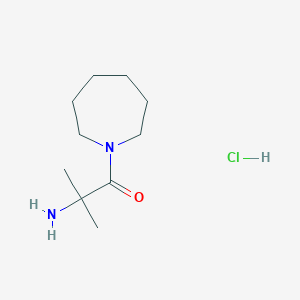
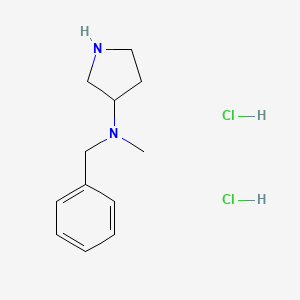
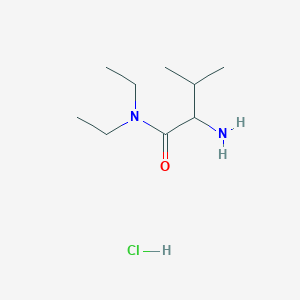
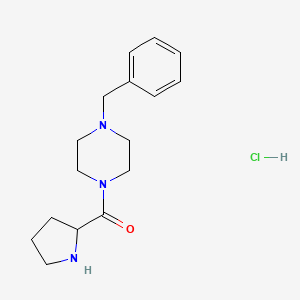
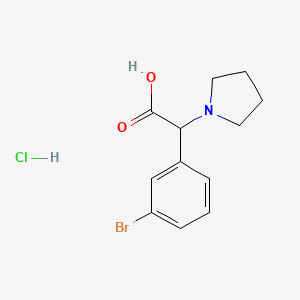
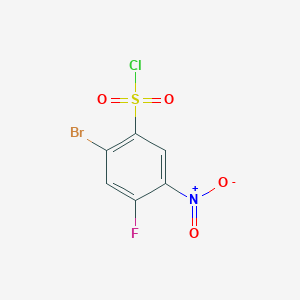
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)
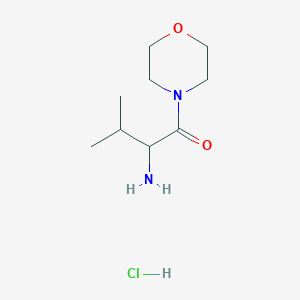
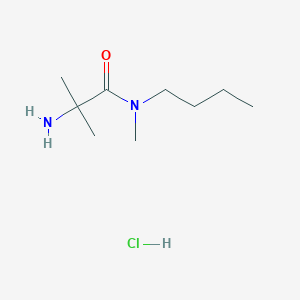

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
